molecular formula C15H23N3O4 B3287447 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine CAS No. 846023-54-9

1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine

Cat. No.: B3287447
CAS No.: 846023-54-9
M. Wt: 309.36 g/mol
InChI Key: GIODEEXALCHTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine is a piperazine derivative characterized by a propyl linker connecting the 4-methylpiperazine moiety to a 2-methoxy-5-nitrophenoxy group.

Properties

IUPAC Name

1-[3-(2-methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-16-7-9-17(10-8-16)6-3-11-22-15-12-13(18(19)20)4-5-14(15)21-2/h4-5,12H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIODEEXALCHTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676922
Record name 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846023-54-9
Record name 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=846023-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-(2-Methoxy-5-nitrophenoxy)propyl)-4-methylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0846023549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-(2-methoxy-5-nitrophenoxy)propyl)-4-methylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.149.066
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, molecular weights, and reported activities:

Compound Name Substituents on Phenoxy Ring Molecular Weight (g/mol) Key Activities/Applications Evidence Sources
1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine 2-methoxy, 5-nitro 379.41* Not explicitly stated; structural analog to σ2 ligands, antipsychotics
Sildenafil Citrate 4-ethoxy, pyrazolo-pyrimidine 666.70 PDE5 inhibitor (erectile dysfunction)
1-(3-(4-(tert-Butyl)phenoxy)propyl)-4-methylpiperazine hydrogen oxalate 4-tert-butyl 403.27 Dual H3 receptor/MAO-B inhibitor
1-[3-(5-Chloro-2-phenylbenzo[b]thiophen-3-yl)propyl]-4-methylpiperazine 5-chloro-2-phenylbenzo[b]thiophene 454.40 Antipsychotic activity
1-(3-(4-Bromophenoxy)propyl)-4-methylpiperazine ethanedioate 4-bromo 403.27 Not explicitly stated; structural analog to σ2 ligands

*Calculated based on molecular formula C₁₆H₂₃N₃O₅.

Key Structural Differences and Implications

Phenoxy Substituents: Nitro (-NO₂) and Methoxy (-OCH₃) Groups (Target Compound): Electron-withdrawing nitro groups increase polarity and may enhance binding to receptors requiring electron-deficient aromatic interactions. tert-Butyl and Bromo Groups: tert-Butyl (in ) enhances lipophilicity, favoring blood-brain barrier penetration, while bromo () may influence halogen bonding in receptor interactions .

Linker and Piperazine Modifications: Propyl Linker: Common in all compounds, providing spatial flexibility for optimal receptor engagement. 4-Methylpiperazine vs.

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound Sildenafil Citrate 1-(3-(4-tert-Butylphenoxy)propyl)-4-methylpiperazine
Melting Point (°C) Not reported 190–192 (literature) 220–223 (compound 3e, )
LogP (Predicted) ~2.5 (moderate lipophilicity) 3.2 ~3.0
Aqueous Solubility Low (nitro group reduces) High (citrate salt) Moderate

Q & A

Basic Synthesis and Purification

Q1.1: What are the standard synthetic routes for preparing 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine? Methodological Answer: The compound is typically synthesized via a multi-step nucleophilic substitution and coupling strategy. For example:

Alkylation : React 4-methylpiperazine with 1-chloro-3-(2-methoxy-5-nitrophenoxy)propane in anhydrous THF under reflux (24–48 hours) .

Purification : Use silica gel column chromatography (eluent: CH₂Cl₂/MeOH 9:1) to isolate the product. Yield optimization (~60–70%) requires strict anhydrous conditions and slow reagent addition to minimize side reactions .

Q1.2: How can researchers troubleshoot low yields during synthesis? Advanced Answer: Low yields often arise from:

  • Steric hindrance : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the piperazine nitrogen.
  • Byproducts : Monitor reaction progress via TLC (Rf ~0.4 in CH₂Cl₂/MeOH 9:1) and quench unreacted intermediates with aqueous NaHCO₃ .
  • Moisture sensitivity : Employ Schlenk-line techniques for moisture-sensitive intermediates .

Structural Characterization

Q2.1: What spectroscopic methods confirm the structure of this compound? Basic Answer:

  • ¹H/¹³C NMR : Key signals include the piperazine methyl group (δ ~2.3 ppm, singlet) and aromatic protons from the 2-methoxy-5-nitrophenoxy moiety (δ 7.5–8.2 ppm) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 366.2 .

Q2.2: How can crystallographic data resolve ambiguities in regiochemistry? Advanced Answer: Single-crystal X-ray diffraction is critical for confirming substituent positions. For structurally similar piperazine derivatives, slow evaporation from ethanol/water mixtures (1:1) yields diffraction-quality crystals. Compare observed dihedral angles (e.g., 75–85° between piperazine and aryl rings) to computational models .

Biological Activity Profiling

Q3.1: What assays are suitable for preliminary bioactivity screening? Basic Answer:

  • Enzyme inhibition : Test against carbonic anhydrase isoforms (hCA I/II) via stopped-flow CO₂ hydration assay (IC₅₀ values <10 µM indicate potency) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7) with 48-hour exposure .

Q3.2: How can researchers validate target engagement in complex biological systems? Advanced Answer:

  • SPR/BLI : Measure binding kinetics to purified hCA II (KD <1 µM suggests high affinity).
  • CRISPR-Cas9 knockout models : Compare activity in wild-type vs. hCA-deficient cells to confirm specificity .

Structure-Activity Relationship (SAR)

Q4.1: Which structural modifications enhance bioactivity? Basic Answer:

  • Nitro group reduction : Replace the 5-nitro group with amino (-NH₂) to improve solubility and reduce off-target effects .
  • Chain length optimization : Vary the propyl linker (n=2–4) to balance lipophilicity and target binding .

Q4.2: How does the methoxy group’s position influence selectivity? Advanced Answer:

  • Para vs. ortho substitution : Ortho-methoxy derivatives show 3-fold lower hCA II inhibition due to steric clashes. Computational docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies (e.g., hCA II Thr200Ala mutant) .

Analytical Method Development

Q5.1: What HPLC conditions ensure purity >98%? Basic Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase : Gradient from 30% to 70% acetonitrile in 0.1% TFA over 20 minutes. Retention time ~12.5 minutes .

Q5.2: How to quantify trace impurities in bulk samples? Advanced Answer:

  • LC-QTOF-MS : Detect impurities at <0.1% levels using positive ion mode (mass accuracy ±2 ppm).
  • Forced degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor nitro group reduction products .

Stability and Storage

Q6.1: What storage conditions prevent degradation? Basic Answer: Store at –20°C in amber vials under argon. Avoid aqueous buffers (hydrolysis risk at pH >8) .

Q6.2: How to predict shelf-life under accelerated conditions? Advanced Answer: Perform Arrhenius kinetics studies (25–60°C) in desiccated vs. humid environments. Degradation follows first-order kinetics (t₉₀ ~18 months at 25°C) .

Computational Modeling

Q7.1: Which software tools predict binding modes? Basic Answer:

  • Molecular docking : Use AutoDock or Schrödinger Glide with hCA II crystal structure (PDB: 3KS3) .

Q7.2: How to validate QSAR models for this compound? Advanced Answer:

  • 3D-QSAR (CoMFA/CoMSIA) : Train models on 50 derivatives (R² >0.9). Validate with leave-one-out cross-validation (q² >0.6) .

Toxicity and Safety

Q8.1: What in vitro assays assess acute toxicity? Basic Answer:

  • Hemolysis assay : Test erythrocyte lysis at 100–500 µM .

Q8.2: How to evaluate organ-specific toxicity in advanced models? Advanced Answer:

  • 3D liver microtissues : Measure CYP3A4 inhibition (IC₅₀ >50 µM indicates low hepatotoxicity) .

Patent Landscape

Q9.1: How to avoid duplicating prior art in novel derivative design? Advanced Answer:

  • Derwent Innovation : Search for piperazine derivatives with "2-methoxy-5-nitrophenoxy" fragments. Filter by synthetic methods (e.g., WO2017125899A1) .

Interdisciplinary Applications

Q10.1: Can this compound serve as a PET tracer precursor? Advanced Answer:

  • Radiolabeling : Incorporate ¹⁸F via nitro-to-¹⁸F-fluorine exchange (Cu-mediated, 110°C, 30 minutes). Validate purity via radio-HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.